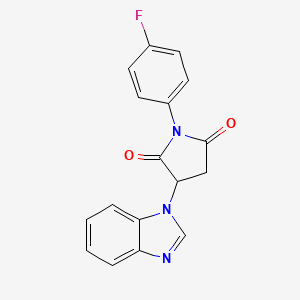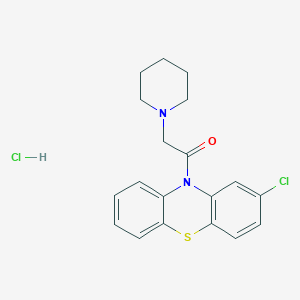
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chlorophenothiazine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts by binding to dopamine receptors, particularly the D2 receptor, which inhibits dopamine activity in the brain. This action is responsible for its antipsychotic effects . Additionally, the compound can block the chemoreceptor trigger zone in the brain, leading to its antiemetic properties .
Comparación Con Compuestos Similares
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride can be compared with other phenothiazine derivatives such as chlorpromazine and perphenazine. While all these compounds share a similar core structure, they differ in their side chains and substituents, which influence their pharmacological properties . For example, chlorpromazine is widely used as an antipsychotic, whereas perphenazine has additional antiemetic properties . The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS.ClH/c20-14-8-9-18-16(12-14)22(15-6-2-3-7-17(15)24-18)19(23)13-21-10-4-1-5-11-21;/h2-3,6-9,12H,1,4-5,10-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSNXMUCKBFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
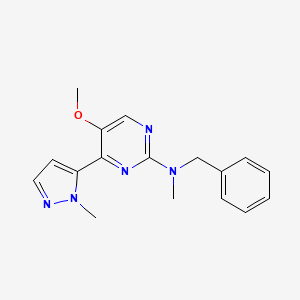
![3-Ethylsulfanyl-6-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5096116.png)

![1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5096125.png)
![3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5096137.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5096140.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate](/img/structure/B5096148.png)
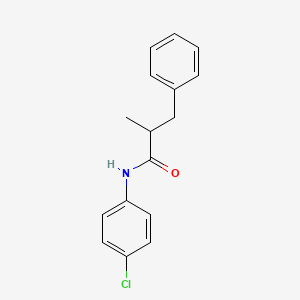
![4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B5096165.png)
![3-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5096175.png)
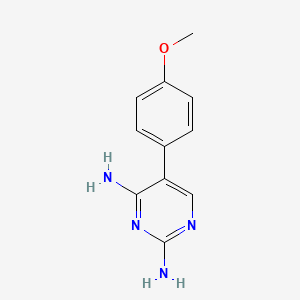
![(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5096187.png)

